N-Boc-dolaproine

Stereochemistry Diastereoselective Synthesis Dolastatin SAR

Researchers synthesizing auristatin ADCs face diastereomeric impurity challenges when incorrect dolaproine stereoisomers are substituted. N-Boc-dolaproine (CAS 157967-06-1), the (2R,3S) anti diastereoisomer, provides: • Definitive chromatographic peak assignment as MMAE Impurity 9, enabling ICH Q3A compliance (≤0.10% unspecified impurities). • Stereochemical probe for SAR studies - paired with (2R,3R) syn isomer to dissect C(3) methoxy contributions to tubulin binding. Supplied as Boc-protected intermediate compatible with Fmoc-SPPS; dicyclohexylamine salt available for solution-phase coupling.

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
CAS No. 157967-06-1
Cat. No. B3322996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-dolaproine
CAS157967-06-1
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O
InChIInChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)
InChIKeyLNEHHTWYEBGHBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-dolaproine: Stereochemical Identity & Classification


N-Boc-dolaproine (CAS 157967-06-1) is the (2R,3S) anti diastereoisomer of the Boc-protected dolaproine amino acid residue—a non-proteinogenic γ-amino acid building block essential to the dolastatin/auristatin class of antimitotic agents [1]. It carries the same molecular formula (C₁₄H₂₅NO₅, MW 287.35 g/mol) as the natural (2R,3R)-syn isomer (CAS 120205-50-7) but differs in the relative configuration at the C(3) methoxy-bearing stereocenter, making it the anti diastereoisomer also referred to as iso-dolaproine [2]. This compound is supplied as a protected intermediate for peptide coupling, where the tert-butyloxycarbonyl (Boc) group masks the pyrrolidine nitrogen to enable selective N-terminal elaboration in solid-phase or solution-phase synthesis of auristatin payloads and dolastatin 10 analogs .

Why N-Boc-dolaproine Cannot Be Substituted


CAS 157967-06-1 is not interchangeable with the more common (2R,3R)-Boc-dolaproine (CAS 120205-50-7) because the stereochemistry at the C(3) position directly determines the three-dimensional presentation of the methoxy and methyl groups within the final peptide backbone. Early SAR studies demonstrated that pentapeptide analogs of dolastatin 10 modified exclusively in the dolaproine moiety at positions C(9) and/or C(10) exhibited both reduced cytotoxicity against L1210 murine leukemia cells and diminished effects on tubulin ligand interactions compared to the parent compound [1]. The anti (2R,3S) configuration produces a different spatial orientation of the β-methoxy substituent relative to the α-methyl group, which alters the conformational landscape of any assembled auristatin payload. Furthermore, commercial dolaproine building blocks are supplied with distinct CAS numbers tied to specific stereoisomers; substituting one for another without explicit stereochemical verification risks producing a diastereomeric impurity that co-elutes during chromatographic purification and confounds bioactivity readouts .

Differentiation from Closest Analogs


Diastereomeric Identity: Anti vs. Syn

CAS 157967-06-1 is unambiguously the (2R,3S) anti diastereoisomer of Boc-dolaproine, whereas the natural dolaproine residue in dolastatin 10 possesses the (2R,3R) syn configuration (CAS 120205-50-7). In the Ru(II)-catalyzed dynamic kinetic resolution (DKR) approach reported by Mordant et al., the anti β-hydroxy-α-methyl ester intermediate was obtained with a diastereomeric ratio of 46:54 for anti (2S,3R)-6 to anti (2R,3S) diastereoisomer, while the Baylis–Hillman route of Almeida and Coelho produced the syn/anti ester mixture in an 83/17 ratio after diastereoselective hydrogenation [1] [2]. Crucially, the Bai et al. SAR study demonstrated that all pentapeptide analogs bearing modifications in the dolaproine moiety at positions C(9) and/or C(10) exhibited reduced cytotoxicity and diminished effects on vinblastine binding, nucleotide exchange, and colchicine binding relative to dolastatin 10, establishing that stereochemistry at these positions is a critical determinant of biological potency [3].

Stereochemistry Diastereoselective Synthesis Dolastatin SAR

Cytotoxicity & Tubulin Effects of Dolaproine Analogs

In the comprehensive Bai et al. (1993) study, pentapeptide analogs of dolastatin 10 that differed only in the dolaproine moiety at positions C(9) and/or C(10) were compared head-to-head with the parent compound. While all analogs retained near-equivalent tubulin polymerization inhibitory activity (differing little from dolastatin 10), their cytotoxic potency against L1210 murine leukemia cells and their effects on vinblastine binding, nucleotide exchange, βs cross-link formation, and colchicine binding were all reduced [1]. In the earlier Bai et al. (1990) study, several chiral isomers of dolastatin 10 had IC₅₀ values in the range of 30–90 nM against L1210 cells, versus less than 1 nM for dolastatin 10 itself, a ≥30-fold loss of potency that correlated poorly with tubulin polymerization inhibition [2]. The tripeptide segment lacking dolaproine and dolaphenine retained approximately 30% of the tubulin polymerization inhibitory activity but had zero cytotoxicity against L1210 cells, directly demonstrating that the dolaproine residue is indispensable for translating target engagement into cell killing [2].

Cytotoxicity Tubulin Polymerization SAR

Purity & Enantiomeric Excess vs. Industry Baselines

Commercially, the (2R,3S) diastereoisomer (CAS 157967-06-1) is offered at purity levels of ≥98% (MolCore/Leyan) . For comparison, the natural (2R,3R) isomer (CAS 120205-50-7) is routinely supplied at ≥99% purity with ≥99% enantiomeric excess (EE) and total impurities ≤2.0% by suppliers such as MedChemExpress (HY-33046, 99.96%) and ChemExpress . The (2R,3S) isomer has been cataloged as Monomethylauristatin E Impurity 9 by QCS Standard Reference Material Research Center, indicating its recognized role as a process-related impurity or degradation marker in auristatin-based ADC payload manufacturing [1]. The slightly lower typical purity specification (≥98% vs. ≥99% for the syn isomer) reflects the more challenging chromatographic resolution of the anti diastereoisomer from its epimeric counterpart.

Quality Control Enantiomeric Purity Reference Standards

Reformatsky vs. Baylis–Hillman Synthesis Efficiency

The granted Chinese patent CN111393346B (assigned to Asymchem Life Science) discloses a Reformatsky-based synthesis of N-Boc-dolaproine designed specifically for industrial-scale production, in contrast to earlier laboratory routes. The Baylis–Hillman route reported by Almeida and Coelho (2003) accomplished the total synthesis in four steps with an overall yield of 27% [1]. In the patent route, the Reformatsky reaction between N-Boc-L-prolinal and an α-bromo carbonyl compound activated by zinc powder achieved intermediate yields of 42.1–80.9% depending on halide (Cl, Br, I) and solvent conditions (THF, 2-MeTHF), with subsequent methylation and hydrolysis completing the sequence [2]. The patent explicitly states that prior synthesis methods were limited to laboratory scale and could not meet growing industrial demand, and claims lower raw material cost, shorter process steps, and easier intermediate purification as key differentiators [2].

Process Chemistry Reformatsky Reaction Scalability

N-Boc vs. Fmoc vs. Cbz Protecting Groups

The N-Boc protecting group on dolaproine provides acid-labile orthogonal protection compatible with Fmoc-strategy solid-phase peptide synthesis (SPPS), whereas Fmoc-dolaproine requires base-labile deprotection. The Mordant et al. study explicitly demonstrated that the choice of N-protecting group dramatically influences diastereoselectivity during the hydrogenation step: when the β-keto ester intermediate was protected as the amine hydrochloride salt, the Ru-catalyzed hydrogenation proceeded through dynamic kinetic resolution to provide the anti (2S,3R)- and (2R,3S)-β-hydroxy-α-methyl esters with significant selectivity, whereas the Boc-protected substrate followed a different stereochemical course [1]. In the context of ADC payload synthesis (e.g., monomethylauristatin E and F), the Boc group is the standard protecting strategy because it allows clean, quantitative deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane) without epimerization of the acid-labile dolaproine stereocenters, whereas Cbz (carbobenzyloxy) protection has been used historically but requires hydrogenolytic conditions that are less compatible with sulfur-containing peptide sequences [2].

Protecting Group Strategy Peptide Coupling Orthogonal Deprotection

Impurity Reference Standard for Auristatin QC

CAS 157967-06-1 is explicitly cataloged as Monomethylauristatin E Impurity 9 by the QCS Standard Reference Material Research Center (Cat. No. RM-M752005) and is supplied with comprehensive characterization data suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1]. This stands in contrast to the (2R,3R) syn isomer (CAS 120205-50-7), which is the intended synthetic building block and is not classified as a process impurity. The availability of CAS 157967-06-1 as a fully characterized impurity standard with a defined CAS number, molecular formula (C₁₄H₂₅NO₅), and molecular weight (287.36 g/mol) directly supports regulatory compliance requirements for impurity profiling in auristatin-based ADC drug substance manufacturing [2].

Reference Standard ADC Impurity Profiling Method Validation

Key Applications of N-Boc-dolaproine


MMAE Drug Substance Impurity Standard

CAS 157967-06-1 is directly applicable as a characterized impurity standard in HPLC method development and validation for MMAE drug substance release testing. As Monomethylauristatin E Impurity 9, this compound serves as a system suitability marker for diastereomeric impurity resolution, enabling compliance with ICH Q3A thresholds for unspecified impurities (≤0.10% for a daily dose >2 g/day). The established stereochemical identity of the (2R,3S) anti configuration provides unambiguous chromatographic peak assignment when paired with the (2R,3R) syn main peak [1].

Stereochemical Probe in SAR Studies

As supported by the Bai et al. (1993) data demonstrating that dolaproine modifications at C(9)/C(10) reduce cytotoxicity and multi-parameter tubulin pharmacology, CAS 157967-06-1 can be incorporated as a stereochemical probe into dolastatin 10 or auristatin analogs to systematically dissect the contribution of the C(3) methoxy stereochemistry to tubulin binding, mitotic arrest, and bystander killing in ADC contexts. The anti configuration provides a direct comparator to the natural syn isomer, enabling paired diastereomer studies where all other structural variables are held constant [2].

Iso-Auristatin Payload Starting Material

Investigators synthesizing auristatin payload libraries with deliberately altered stereochemistry can use CAS 157967-06-1 as a starting building block for the preparation of iso-auristatin peptides. The Boc protecting group is compatible with standard Fmoc-SPPS protocols, and the (2R,3S) configuration ensures that the resulting payload will possess a distinct conformational profile relative to the (2R,3R)-based auristatins (MMAE, MMAF). The N-Boc-dolaproine dicyclohexylamine salt form (CAS 1369427-40-6) offers enhanced handling and solubility for solution-phase coupling [3].

Analytical Bridging for ADC Process Changes

When auristatin ADC manufacturing processes are modified (e.g., change in dolaproine building block supplier, alteration of coupling conditions), CAS 157967-06-1 can be used as a spiked impurity to assess whether the revised process generates or enriches the anti diastereomer above acceptable thresholds. This application is particularly relevant given the patent literature confirming that earlier dolaproine synthesis routes were limited to laboratory scale and that newer Reformatsky-based industrial routes (CN111393346B) may produce different impurity profiles [4].

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